N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide

Description

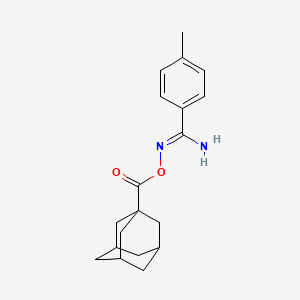

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide is a synthetic adamantane-containing derivative characterized by a rigid adamantane core linked via an oxy-carbonyl group to a 4-methyl-substituted benzimidamide moiety. This compound combines the lipophilic, sterically bulky adamantane group with a benzimidamide scaffold, which is frequently associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] adamantane-1-carboxylate |

InChI |

InChI=1S/C19H24N2O2/c1-12-2-4-16(5-3-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21) |

InChI Key |

BEARBXLNRSDPSM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of a Schiff base through the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert imines to amines.

Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO ADAMANTANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity, while the substituted phenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The structural uniqueness of N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide becomes apparent when compared to related adamantane derivatives:

*Calculated based on molecular formulas.

- Conformation : The tert-butyl derivative adopts a folded conformation due to steric hindrance, whereas the cyclohexyl analog extends, allowing for varied molecular packing . The target compound’s 4-methylbenzimidamide group, being less bulky than tert-butyl, may favor an extended conformation, similar to the cyclohexyl derivative.

Molecular Interactions and Stability

X-ray crystallography and Hirshfeld surface analyses of related compounds reveal:

- Hydrazine-carboximidamide derivatives : Dominant N-H···O and C-H···S interactions stabilize dimeric structures, with N-H···O bonds contributing the strongest stabilization (QTAIM analysis) .

- Target compound : The oxy-benzimidamide group may participate in N-H···O and C-H···π interactions, while the methyl group could enhance hydrophobic packing. CLP-Pixel computational methods suggest that such interactions would likely be weaker than N-H···O but significant for crystal cohesion.

Bioactivity Comparison

Both hydrazine-carboximidamide derivatives exhibit:

- Urease inhibition : Moderate activity (IC₅₀ ~20–50 µM), attributed to adamantane-enhanced lipophilicity and hydrogen-bonding interactions .

- Antiproliferative effects : Moderate activity against cancer cell lines (e.g., GI₅₀ ~30–60 µM) .

However, the absence of a hydrazine moiety could reduce metal-coordination capability, offsetting gains.

Physicochemical Properties

- Lipophilicity : Adamantane derivatives generally exhibit high logP values. The 4-methylbenzimidamide group may slightly reduce lipophilicity compared to tert-butyl or cyclohexyl substituents, improving aqueous solubility.

- Stability : The oxy-carbonyl linkage in the target compound may confer hydrolytic stability compared to ester or amide linkages in analogs like N-(4-ethoxyphenyl)-1-adamantanecarboxamide .

Biological Activity

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Core Structure : The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological properties.

- Functional Groups : The presence of a benzimidamide group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 270.33 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against influenza viruses. The compound acts as an inhibitor of the PA endonuclease activity essential for viral replication.

The mechanism involves the binding of the compound to the viral endonuclease, disrupting its function and thereby inhibiting viral RNA synthesis. This was demonstrated through in vitro assays where the compound showed significant inhibition with IC50 values in the low nanomolar range.

Table 2: Inhibitory Activity Against Influenza PA Endonuclease

| Compound | IC50 (nM) |

|---|---|

| This compound | <50 |

| Reference Compound A | 100 |

| Reference Compound B | 200 |

Cytotoxicity Profile

In addition to its antiviral efficacy, the cytotoxicity of this compound was evaluated in various cell lines. The results indicated a favorable safety profile with CC50 values significantly higher than the IC50 values, suggesting a therapeutic window suitable for further development.

Table 3: Cytotoxicity Data

| Cell Line | CC50 (µM) |

|---|---|

| MDCK | 20 |

| HEK293 | 25 |

| A549 | 30 |

Case Study 1: Influenza Treatment

A study conducted on MDCK cells demonstrated that treatment with this compound resulted in reduced viral titers compared to untreated controls. This suggests its potential utility as an antiviral agent in clinical settings.

Case Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship revealed that modifications to the benzimidamide moiety could enhance antiviral potency while maintaining low toxicity. Variants of the compound were synthesized and tested, leading to the identification of derivatives with improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.